molecular formula C7H10O4 B6588846 2-(oxan-3-yl)-2-oxoacetic acid CAS No. 1935408-76-6

2-(oxan-3-yl)-2-oxoacetic acid

Cat. No.: B6588846
CAS No.: 1935408-76-6
M. Wt: 158.2
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Description

2-(Oxan-3-yl)-2-oxoacetic acid is a cyclic ether-substituted α-keto acid with the molecular formula C₇H₁₀O₄. Its structure consists of a 2-oxoacetic acid moiety (O=C-COOH) linked to a tetrahydropyran (oxane) ring at the 3-position. This compound belongs to a broader class of α-keto acids, which are characterized by their reactive ketone and carboxylic acid groups. The oxan-3-yl substituent introduces stereoelectronic and conformational effects that influence its physicochemical properties and reactivity.

Properties

CAS No.

1935408-76-6

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Potassium Permanganate-Mediated Oxidation

A widely employed method for synthesizing α-keto acids involves the oxidation of acetylated substrates. For example, the oxidation of 1-acetyl-3-hydroxyadamantane to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid using potassium permanganate (KMnO₄) in alkaline conditions (e.g., 2% NaOH at 60°C for 8 hours) achieves an 86% yield. Applying this to 3-acetyloxane, the reaction would proceed as:

3-Acetyloxane+KMnO4NaOH, 60°C2-(Oxan-3-yl)-2-oxoacetic acid+MnO2\text{3-Acetyloxane} + \text{KMnO}4 \xrightarrow{\text{NaOH, 60°C}} \text{2-(Oxan-3-yl)-2-oxoacetic acid} + \text{MnO}2

Key Considerations :

  • Solvent System : Aqueous NaOH or tert-butanol/water mixtures enhance solubility of both substrate and oxidant.

  • Temperature Control : Maintaining 60°C prevents over-oxidation of the oxane ring.

  • Workup : Filtration to remove MnO₂ followed by acidification (pH 2) precipitates the product.

Hypothetical Yield : Based on analogous reactions, yields of 70–85% are achievable, assuming optimal substrate reactivity.

Grignard Reaction with Oxalyl Chloride

Nucleophilic Acylation

This two-step approach involves:

  • Formation of Oxan-3-ylmagnesium Bromide :

    Oxan-3-yl Bromide+MgTHFOxan-3-ylMgBr\text{Oxan-3-yl Bromide} + \text{Mg} \xrightarrow{\text{THF}} \text{Oxan-3-ylMgBr}
  • Reaction with Oxalyl Chloride :

    Oxan-3-ylMgBr+ClC(O)C(O)ClEt2O2-(Oxan-3-yl)-2-oxoacetic Acid ChlorideH2O2-(Oxan-3-yl)-2-oxoacetic Acid\text{Oxan-3-ylMgBr} + \text{ClC(O)C(O)Cl} \xrightarrow{\text{Et}_2\text{O}} \text{this compound Chloride} \xrightarrow{\text{H}_2\text{O}} \text{this compound}

Advantages :

  • High functional group tolerance.

  • Scalable for industrial production.

Challenges :

  • Requires anhydrous conditions.

  • Risk of dimerization if quenching is inefficient.

Hydrolysis of Cyanohydrins

Cyanohydrin Formation and Oxidation

3-Acetyloxane can be converted to its cyanohydrin derivative, followed by oxidative hydrolysis:

  • Cyanohydrin Synthesis :

    3-Acetyloxane+HCN3-(1-Cyano-1-hydroxyethyl)oxane\text{3-Acetyloxane} + \text{HCN} \rightarrow \text{3-(1-Cyano-1-hydroxyethyl)oxane}
  • Oxidative Hydrolysis :

    3-(1-Cyano-1-hydroxyethyl)oxaneH2O2,H2SO42-(Oxan-3-yl)-2-oxoacetic Acid\text{3-(1-Cyano-1-hydroxyethyl)oxane} \xrightarrow{\text{H}_2\text{O}_2, \text{H}_2\text{SO}_4} \text{this compound}

Yield Limitations : Competitive side reactions (e.g., over-oxidation to carboxylic acids) may reduce yields to 50–60%.

Claisen Condensation Adaptations

Cross-Condensation with Ethyl Oxalate

Ethyl oxalate acts as an electrophilic partner in this method:

3-Acetyloxane+EtO2CCO2EtNaOEt2-(Oxan-3-yl)-2-oxoacetic Acid+2EtOH\text{3-Acetyloxane} + \text{EtO}2CCO2Et \xrightarrow{\text{NaOEt}} \text{this compound} + 2\text{EtOH}

Optimization Parameters :

  • Base Strength : Sodium ethoxide (NaOEt) ensures deprotonation of the acetyl group.

  • Temperature : 0–5°C minimizes decarboxylation.

Comparative Analysis of Methods

MethodConditionsHypothetical YieldAdvantagesLimitations
KMnO₄ OxidationNaOH, 60°C, 8 hours70–85%Simple, scalableRequires MnO₂ removal
Grignard-Oxalyl ChlorideTHF/Et₂O, anhydrous65–75%VersatileMoisture-sensitive steps
Cyanohydrin HydrolysisH₂O₂, H₂SO₄50–60%Mild conditionsLow yield due to side reactions
Claisen CondensationNaOEt, 0–5°C60–70%No heavy metalsRequires strict temperature control

Industrial Feasibility and Optimization

Solvent and Catalyst Selection

  • KMnO₄ Oxidation : tert-Butanol/water mixtures improve substrate solubility and reaction homogeneity.

  • Grignard Reactions : Tetrahydrofuran (THF) enhances nucleophilicity of organomagnesium reagents.

Byproduct Management

  • MnO₂ Filtration : Celite-assisted filtration streamlines workup in permanganate-based routes.

  • Acid Stability : The oxane ring’s ether linkage necessitates pH control during acidification to prevent ring-opening.

Chemical Reactions Analysis

Oxidation Reactions

2-(Oxan-3-yl)-2-oxoacetic acid undergoes oxidation to form oxo derivatives. Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent under acidic conditions. The reaction likely involves the cleavage of the oxan ring or further oxidation of the keto group, though specific products are not detailed in available sources.

Reduction Reactions

Reduction of the compound typically employs sodium borohydride (NaBH₄) or similar reducing agents. This reaction targets the keto group, converting it to a hydroxyl or alcohol derivative. The oxan ring’s stability under reducing conditions suggests selective reduction of the carbonyl moiety without ring disruption.

Nucleophilic Addition Reactions

The compound’s carbonyl carbon acts as an electrophilic site, enabling nucleophilic attack. For example, enolates (e.g., from methyl acetoacetate) can react with the oxan derivative, forming new carbon-carbon bonds. This reactivity is critical in organic synthesis, particularly for constructing complex molecules.

Decarboxylation and Decarbonylation

While not explicitly demonstrated for this compound, analogous systems (e.g., 2-oxo-2-phenylacetic acid) undergo decarboxylation under acidic conditions (e.g., trifluoroacetic acid) . Such reactions could generate simpler derivatives, though confirmation requires experimental validation.

Structural and Mechanistic Insights

  • Reactivity : The oxan ring’s electron-donating effect stabilizes the carbonyl group, influencing reaction rates and selectivity.

  • Stability : The compound is stable under standard conditions but decomposes under strong acids/bases.

  • Physical Properties : Solubility in organic solvents (e.g., ethanol, dichloromethane) facilitates reaction workups.

Scientific Research Applications

2-(oxan-3-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The oxoacetic acid moiety can participate in reactions with enzymes, influencing metabolic processes. The oxan ring structure may also play a role in the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-(Oxan-2-yl)acetic acid (C₇H₁₂O₃)

2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid (C₁₂H₁₆O₄)

2-(Naphthalen-1-yl)-2-oxoacetic acid (C₁₂H₈O₃)

2-(3-Fluorophenyl)-2-oxoacetic acid (C₈H₅FO₃)

Table 1: Structural and Property Comparison

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
2-(Oxan-3-yl)-2-oxoacetic acid Oxan-3-yl 170.15 α-Keto acid, cyclic ether Hypothesized use in organic synthesis
2-(Oxan-2-yl)acetic acid Oxan-2-yl 144.17 Carboxylic acid, cyclic ether Solubility: Polar solvents; Boiling point: 285.1°C
2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid 3-Hydroxyadamantyl 240.26 α-Keto acid, hydroxyl, adamantane Key intermediate for Saxagliptin (T2DM drug); Synthesis yield: 51%
2-(Naphthalen-1-yl)-2-oxoacetic acid Naphthyl 200.19 α-Keto acid, aromatic Electrochemical synthesis yield: 73–80%
2-(3-Fluorophenyl)-2-oxoacetic acid 3-Fluorophenyl 184.12 α-Keto acid, halogen High toxicity (skin/eye irritant)

Reactivity and Stability

  • Adamantane Derivatives : The bulky adamantyl group enhances lipophilicity, improving membrane permeability in drug intermediates .
  • Aryl-Substituted Derivatives : Electron-withdrawing groups (e.g., fluorine in 3-fluorophenyl) increase electrophilicity at the α-keto position, enhancing reactivity in nucleophilic additions .
  • Oxan-yl Derivatives : The tetrahydropyran ring’s chair conformation may sterically shield the keto group, reducing undesired side reactions compared to linear analogs .

Q & A

Q. What are the established synthetic routes for 2-(oxan-3-yl)-2-oxoacetic acid, and how do reaction conditions influence yield?

A common method involves the condensation of oxan-3-yl derivatives with oxoacetic acid precursors. For example, analogous syntheses of structurally related compounds, such as 2-((2-bromobenzyl)amino)-2-oxoacetic acid, employ a two-step process: (1) reaction of an oxalyl chloride derivative with a nucleophile (e.g., amine or alcohol) and (2) hydrolysis of the intermediate ester or amide . Yields (~70–80%) depend on temperature control (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Side reactions, such as over-oxidation or dimerization, can reduce yields if conditions are not optimized .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., carbonyl at ~170–190 ppm for the oxoacetic moiety) and confirm substitution patterns on the oxane ring .
  • IR Spectroscopy : Strong absorbance bands near 1700–1750 cm1^{-1} confirm ketone and carboxylic acid C=O stretches .
  • X-ray Crystallography : Resolves tautomeric preferences (e.g., keto-enol equilibrium) and hydrogen-bonding networks .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture and light. Stability studies on similar α-keto acids recommend:

  • Storage : –20°C under inert gas (N2_2/Ar) in amber vials.
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis; use anhydrous DMSO or acetonitrile for long-term stability .
    Decomposition products often include oxan-3-ol and glyoxylic acid derivatives, detectable via HPLC-MS .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and tautomeric behavior of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model tautomeric equilibria, favoring the keto form due to intramolecular hydrogen bonding between the oxane oxygen and carbonyl group. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on reactivity, guiding solvent selection for synthetic or catalytic applications .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from:

  • Tautomerism : Use variable-temperature NMR to observe dynamic equilibria .
  • Impurity Interference : Employ high-resolution LC-MS or 2D NMR (e.g., COSY, HSQC) to isolate signals from byproducts .
  • Crystal Polymorphism : Single-crystal X-ray analysis distinguishes conformational isomers .

Q. How does the oxane ring conformation influence the compound’s biological activity or coordination chemistry?

The chair conformation of the oxane ring sterically shields the α-keto group, reducing nonspecific reactivity in biological systems. In coordination chemistry, the oxane oxygen acts as a weak Lewis base, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), which can be studied via UV-Vis and EPR spectroscopy .

Q. What catalytic systems enhance the efficiency of this compound in asymmetric synthesis?

Chiral organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) promote enantioselective reactions. For example, in aldol condensations, the α-keto group acts as an electrophile, achieving enantiomeric excess (ee) >90% under optimized conditions (e.g., –40°C, toluene) .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Engineering Controls : Use fume hoods with face velocities >0.5 m/s to capture aerosols .
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats. Avoid contact lenses due to potential irritation .
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

Q. How can researchers validate the purity of synthesized this compound?

  • HPLC : Use a C18 column with UV detection at 254 nm; purity >95% is typical for research-grade material .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (deviation <0.4%) .

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